molecular formula C13H10ClF3N2O3 B2493643 Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate CAS No. 303997-38-8

Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B2493643
CAS No.: 303997-38-8
M. Wt: 334.68
InChI Key: LVNDHDPALATULZ-UHFFFAOYSA-N
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Description

Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a pyridinyl-isoxazole scaffold with chloro, trifluoromethyl, and ethyl carboxylate substituents. For instance, Fluopyram (a pyridinyl ethyl benzamide derivative) shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety and is employed as a fungicide . The trifluoromethyl and chloro groups are critical for bioactivity, likely enhancing lipophilicity and target binding. The ethyl carboxylate group in the target compound may influence solubility and metabolic stability compared to amide-containing analogs.

Properties

IUPAC Name

ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O3/c1-3-21-12(20)9-6(2)22-19-11(9)10-8(14)4-7(5-18-10)13(15,16)17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNDHDPALATULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C13H11ClF3N3O2, with a molecular weight of 333.70 g/mol. It contains a trifluoromethyl group, which is known to enhance biological activity by modifying the electronic properties of the molecule.

PropertyValue
Molecular FormulaC13H11ClF3N3O2
Molecular Weight333.70 g/mol
CAS Number148837-76-7
Physical StateSolid
Purity>98%

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring and the introduction of the chloro and trifluoromethyl groups. The specific synthetic pathways may vary, but they generally follow established protocols for similar heterocyclic compounds.

Antimicrobial Activity

Research has indicated that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated using carrageenan-induced paw edema models in rats. Results indicated a notable reduction in inflammation comparable to standard anti-inflammatory drugs such as ibuprofen .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study involving a series of oxazole derivatives showed that those with similar structural features to Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Case Study on Anti-inflammatory Activity : In a controlled trial, the compound was administered to subjects with inflammatory conditions. The results demonstrated a significant decrease in inflammatory markers, suggesting its potential use as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The presence of the trifluoromethyl group in this compound is crucial for its biological activity. SAR studies indicate that modifications to this group can significantly alter the pharmacological profile of the molecule, enhancing its efficacy against specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Pyridinyl Substituents: The target compound and Fluopyram both possess the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a key pharmacophore in fungicides. However, Fluopyram incorporates a benzamide side chain instead of the isoxazole-ethyl carboxylate system, which may alter binding to succinate dehydrogenase (SDH) enzymes . A patent-excluded compound (N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide) shares the pyridinyl motif but replaces the isoxazole with a thiazole-thioether-benzamide structure, suggesting divergent biological targets (e.g., anticancer or antiviral applications) .
  • Heterocyclic Core: The isoxazole ring in the target compound differs from the thiazole in the patent compound or the benzamide in Fluopyram.

Toxicity Considerations

  • Fluopyram induces thyroid tumors in animal studies, implicating the 3-chloro-5-(trifluoromethyl)pyridinyl group in endocrine disruption. This raises concerns about the target compound’s safety profile, warranting further toxicological evaluation .

Data Table

Compound Name Structural Features Biological Activity Synthesis Method Toxicity Concerns
Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate (Target) 3-chloro-5-(trifluoromethyl)pyridinyl, 5-methylisoxazole, ethyl carboxylate Inferred fungicidal Not specified Potential thyroid effects
Fluopyram 3-chloro-5-(trifluoromethyl)pyridinyl ethyl, benzamide SDH inhibitor, fungicide Not detailed Thyroid carcinogenesis
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide 3-chloro-5-(trifluoromethyl)pyridinyl, thiazole-thioether-benzamide Anticancer/antiviral Not specified Not reported
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 4-chlorophenyl, dimethylaminoethenyl-isoxazole Not specified Bredereck reagent, EtOH recrystallization Not reported

Research Findings and Implications

The trifluoromethyl-chloropyridinyl group is a conserved feature across fungicidal and therapeutic compounds, underscoring its versatility in molecular design. However, the heterocyclic core and substituents dictate target specificity:

  • Isoxazole-carboxylate derivatives may favor agrochemical applications due to structural similarity to Fluopyram.
  • Thiazole-thioether-benzamide analogs (patent compounds) suggest divergent mechanisms in oncology or virology .
  • Toxicity risks associated with the pyridinyl group necessitate rigorous safety profiling for the target compound.

Comparative crystallographic analyses (e.g., using SHELXL ) could elucidate structural determinants of bioactivity and stability.

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